molecular formula C19H19ClN4O B2607533 N-(3-chloro-4-methylphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 866872-29-9

N-(3-chloro-4-methylphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2607533
CAS No.: 866872-29-9
M. Wt: 354.84
InChI Key: HGRGMTLSRYDTDX-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts under mild conditions.

    Substitution Reactions: The introduction of the 3-chloro-4-methylphenyl and 3,4-dimethylphenyl groups is achieved through nucleophilic substitution reactions. These reactions typically require the presence of a base such as potassium carbonate (K2CO3) and are carried out in polar aprotic solvents like dimethylformamide (DMF).

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction. This is usually done by reacting the triazole derivative with an appropriate amine in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carboxyl derivatives.

    Reduction: Reduction reactions can target the triazole ring or the aromatic rings, potentially leading to the formation of dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Hydroxylated or carboxylated derivatives.

    Reduction: Dihydro or tetrahydro derivatives.

    Substitution: Various substituted triazole derivatives depending on the electrophile used.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and anti-microbial agent.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Material Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.

    Agricultural Chemistry: The compound is investigated for its potential as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The triazole ring is known to interact with metal ions and can form coordination complexes, which may play a role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methylphenyl)-1-phenyl-5-methyl-1H-1,2,3-triazole-4-carboxamide
  • N-(3-chloro-4-methylphenyl)-1-(4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
  • N-(3-chloro-4-methylphenyl)-1-(3,4-dichlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Uniqueness

N-(3-chloro-4-methylphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to the specific substitution pattern on the aromatic rings, which can influence its biological activity and chemical reactivity. The presence of both chloro and methyl groups provides a distinct electronic environment that can affect its interaction with molecular targets.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-1-(3,4-dimethylphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O/c1-11-6-8-16(9-13(11)3)24-14(4)18(22-23-24)19(25)21-15-7-5-12(2)17(20)10-15/h5-10H,1-4H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGRGMTLSRYDTDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)C)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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